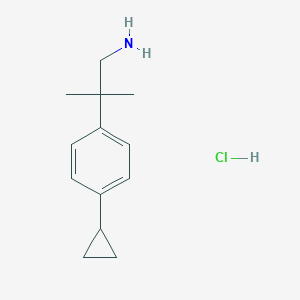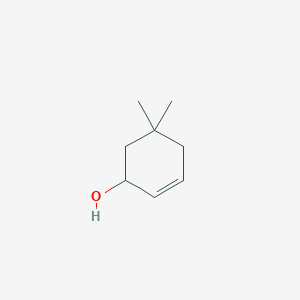
5,5-Dimethylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclohexene derivative with two methyl groups at the 5th position and a hydroxyl group at the 1st position. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 5,5-dimethylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 5,5-dimethylcyclohex-2-en-1-one. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 5,5-Dimethylcyclohex-2-en-1-one.
Reduction: 5,5-Dimethylcyclohexanol.
Substitution: 5,5-Dimethylcyclohex-2-en-1-chloride.
Scientific Research Applications
5,5-Dimethylcyclohex-2-en-1-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 5,5-Dimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethylcyclohex-2-en-1-one
- 5,5-Dimethylcyclohexanol
- 5,5-Dimethylcyclohex-2-en-1-chloride
Uniqueness
5,5-Dimethylcyclohex-2-en-1-ol stands out due to its specific combination of a hydroxyl group and a cyclohexene ring with two methyl groups. This unique structure imparts distinct reactivity and properties, making it a versatile intermediate in various chemical transformations and applications .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5,5-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
RFVWTEHVBODFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC(C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


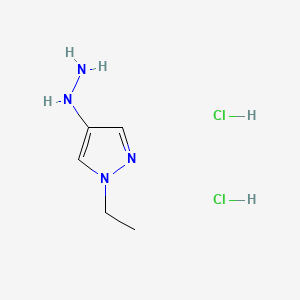
![Tert-butyl N-[1-(carbamoylmethyl)piperidin-4-YL]carbamate](/img/structure/B15304883.png)
![tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate](/img/structure/B15304886.png)
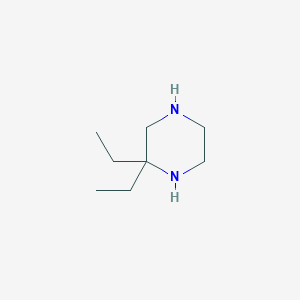
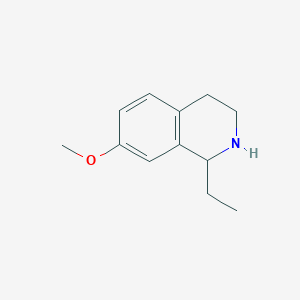
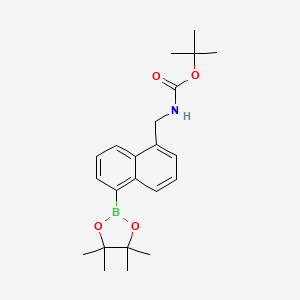
![rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15304900.png)
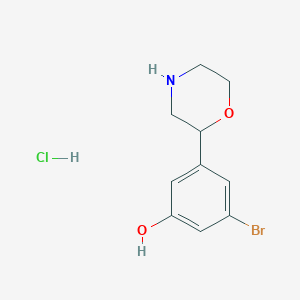
![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)
![N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide](/img/structure/B15304920.png)
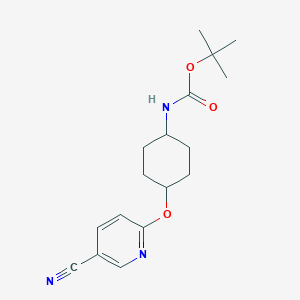
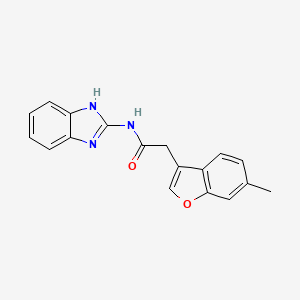
![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)
